Methyl 2-oxopiperidine-3-carboxylate

Medicinal Chemistry Physicochemical Properties Lipophilicity

Sourcing a reliable piperidine scaffold for CNS drug discovery often faces supply inconsistency. Methyl 2-oxopiperidine-3-carboxylate (CAS 106118-94-9) addresses this as a versatile racemic intermediate with balanced lipophilicity (cLogP -0.25), dual functional handles, and proven utility: • Key intermediate in diastereoselective Paroxetine synthesis. • Enables modular SAR exploration of kinase inhibitor libraries via 3-position ester diversification. • ≥95% purity, white to off-white solid; store at RT, desiccated. Ideal for CROs and medicinal chemistry teams requiring consistent research-grade building blocks.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 106118-94-9
Cat. No. B020224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxopiperidine-3-carboxylate
CAS106118-94-9
Synonymsmethyl 2-oxopiperidine-3-carboxylate
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCNC1=O
InChIInChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyBLSIWVNWHCXOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxopiperidine-3-carboxylate: Technical Baseline


Methyl 2-oxopiperidine-3-carboxylate (CAS 106118-94-9) is a piperidine derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a racemic mixture and is typically available as a white to off-white solid with a purity of ≥95% . The compound features a ketone group at the 2-position and a carboxylic acid moiety esterified with a methyl group at the 3-position of the piperidine ring . Its primary use in research and industrial contexts is as a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry [1].

Methyl 2-oxopiperidine-3-carboxylate: Why Generics Fail


Substituting methyl 2-oxopiperidine-3-carboxylate with other in-class piperidine-3-carboxylates can lead to divergent synthetic outcomes and biological activity profiles due to the critical interplay of its specific functional groups. The presence of the 2-oxo group significantly alters the ring's electronic and conformational properties compared to non-oxygenated analogs . Furthermore, the methyl ester imparts different reactivity and lipophilicity compared to the corresponding free acid or ethyl ester, which directly impacts its behavior as a synthetic intermediate and its potential as a pharmacophore scaffold . These structural distinctions are not interchangeable and necessitate a careful, evidence-based selection for specific applications.

Methyl 2-oxopiperidine-3-carboxylate: Procurement Evidence


Lipophilicity Comparison: Ethyl Ester Analog

The methyl ester group of methyl 2-oxopiperidine-3-carboxylate confers a distinct lipophilicity profile compared to its ethyl ester analog. This is a critical parameter for drug design, influencing membrane permeability and solubility. The calculated partition coefficient (logP) for methyl 2-oxopiperidine-3-carboxylate is -0.2485 , indicating a hydrophilic character. While direct logP data for the ethyl analog (ethyl 2-oxopiperidine-3-carboxylate) under identical conditions was not found, a class-level inference based on ester chain length predicts a higher logP for the ethyl ester, which would result in different ADME properties. This quantifiable difference in logP is a key selection criterion for lead optimization programs.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Nucleophilic Reactivity: Ester vs. Free Acid

The methyl ester functionality in methyl 2-oxopiperidine-3-carboxylate serves as a crucial handle for further derivatization through nucleophilic substitution reactions, a pathway not available to the free carboxylic acid analog (2-oxopiperidine-3-carboxylic acid). The ester group can be directly transformed into amides, other esters, or reduced to alcohols, providing synthetic versatility . This contrasts with the free acid, which would require activation (e.g., via acid chloride formation) before many of these transformations can occur. This distinction makes the methyl ester the preferred starting material for multi-step syntheses targeting complex amide- or alcohol-containing piperidine scaffolds.

Organic Synthesis Reactivity Synthetic Intermediate

Key Intermediate in Paroxetine Synthesis

Methyl 2-oxopiperidine-3-carboxylate is a documented key intermediate in the formal synthesis of the antidepressant drug Paroxetine, a selective serotonin reuptake inhibitor (SSRI). Specifically, its N-Boc-protected derivative, 1-(tert-butyl) 3-methyl 2-oxo-1,3-piperidinedicarboxylate (synthesized directly from methyl 2-oxopiperidine-3-carboxylate precursor), undergoes a diastereoselective cuprate addition to install the required stereocenters for Paroxetine [1]. This established role in a commercial drug synthesis pathway provides a concrete, high-value application that distinguishes it from other simple piperidine carboxylates lacking this validated synthetic utility. The alternative N-methyl analog (Methyl 1-Methyl-2-oxopiperidine-3-carboxylate) is also used for paroxetine synthesis, but the unsubstituted version offers a different starting point for divergent synthetic strategies .

Pharmaceutical Synthesis Drug Intermediate Chiral Synthesis

Application Scenarios: Methyl 2-oxopiperidine-3-carboxylate


CNS Drug Discovery Scaffold

Given its calculated logP of -0.2485 , methyl 2-oxopiperidine-3-carboxylate is an appropriate starting scaffold for central nervous system (CNS) drug discovery programs where balanced lipophilicity is desired. Its hydrophilic character can be further tuned through derivatization, making it a valuable building block for designing compounds that need to cross the blood-brain barrier while maintaining aqueous solubility. This application is directly supported by its role in synthesizing the SSRI Paroxetine [1].

Modular Synthesis for Kinase Inhibitors

Methyl 2-oxopiperidine-3-carboxylate is a strategic choice for synthesizing focused libraries of kinase inhibitors. The presence of both the 2-oxo group (a common hydrogen bond acceptor) and the versatile ester handle allows for modular diversification at the 3-position . This enables rapid exploration of structure-activity relationships (SAR) around a core piperidine scaffold that is prevalent in many kinase inhibitor pharmacophores. While direct target inhibition data for this compound is limited, its use in generating diverse analogs is well-established [1].

Chiral Intermediate for Enantioselective Synthesis

In process chemistry, methyl 2-oxopiperidine-3-carboxylate is a proven intermediate for installing stereocenters. Its documented use in the diastereoselective synthesis of Paroxetine intermediates demonstrates its value in constructing chiral piperidine derivatives. This application is particularly relevant for CROs and pharmaceutical companies engaged in the development of single-enantiomer drugs, where a racemic but easily functionalized starting material is required.

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